SAH-13C10: An In-depth Technical Guide for Researchers
SAH-13C10: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of SAH-13C10 and its unlabeled analogue, S-Adenosyl-L-homocysteine (SAH). It details their chemical properties, biological significance, and applications in research, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.
Introduction to SAH-13C10 and S-Adenosyl-L-homocysteine (SAH)
S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate in cellular metabolism, primarily formed as a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. SAH-13C10 is the stable isotope-labeled version of SAH, containing ten ¹³C atoms. This isotopic labeling makes it an invaluable tool in metabolic studies and quantitative mass spectrometry.
SAH plays a critical role in regulating cellular methylation processes. As a product of methyltransferase activity, it acts as a potent feedback inhibitor for most SAM-dependent methyltransferases.[1][2] The intracellular ratio of SAM to SAH is a crucial indicator of the cell's "methylation potential," and dysregulation of this ratio is implicated in various pathological conditions.[3]
SAH-13C10 serves as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of SAH in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[4] The use of a ¹³C-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays as it co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5][6]
Chemical and Physical Properties
The chemical and physical properties of SAH-13C10 are virtually identical to those of unlabeled SAH, with the primary difference being its molecular weight due to the incorporation of ten ¹³C isotopes.
| Property | S-Adenosyl-L-homocysteine (SAH) | SAH-13C10 |
| Synonyms | AdoHcy, S-Adenosylhomocysteine | ¹³C Labeled SAH |
| CAS Number | 979-92-0 | 2687960-02-5 |
| Molecular Formula | C₁₄H₂₀N₆O₅S | C₄¹³C₁₀H₂₀N₆O₅S |
| Molecular Weight | 384.41 g/mol | 394.35 g/mol (calculated) |
| Appearance | Crystalline solid | Not specified, likely a solid |
| Melting Point | 209 - 211 °C | Not specified |
| Storage | -20°C | -20°C |
| Stability | ≥ 4 years | Not specified, expected to be stable |
Quantitative Biological Data: Inhibition of Methyltransferases
SAH is a known inhibitor of SAM-dependent methyltransferases. The following table summarizes key quantitative data regarding its inhibitory activity.
| Enzyme/Complex | Substrate | IC₅₀ | Kᵢ | Kₘ for SAM | Organism/System |
| METTL3-METTL14 | - | 0.9 ± 0.1 µM | - | - | In vitro |
| G9a | Histone H3 Peptide | 6.83 µM (Gliotoxin) | - | 0.6 ± 0.096 µM | In vitro |
| Dnmt1 | DNA | - | - | 4.4 ± 0.5 µM | In vitro |
| Dnmt3b | dIdC | - | - | 0.3 ± 0.1 µM | In vitro |
| Dnmt3b | dGdC | - | - | 0.7 ± 0.3 µM | In vitro |
Note: S-adenosylhomocysteine is a potent product inhibitor of most S-adenosylmethionine-dependent methyltransferases, with Kᵢ values in the submicromolar to low micromolar range.[1][2] For many methyltransferases, the Kᵢ value for SAH is often lower than the Kₘ value for SAM.[2]
Signaling Pathway: The Methionine Cycle
SAH is a central component of the methionine cycle, a critical metabolic pathway that regulates the flow of methyl groups for various cellular processes.
Caption: The Methionine Cycle and related pathways.
The methionine cycle begins with the activation of methionine by ATP to form SAM, the universal methyl donor.[7] Methyltransferases then catalyze the transfer of the methyl group from SAM to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids, producing SAH as a byproduct.[1] SAH is a potent inhibitor of these methyltransferases and must be removed for methylation reactions to continue.[2] This is accomplished by SAH hydrolase, which reversibly hydrolyzes SAH to homocysteine and adenosine.[8] Homocysteine can then be either remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine.[7]
Experimental Protocols
Protocol for a Generic Methyltransferase Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory potential of a compound, such as SAH, against a SAM-dependent methyltransferase using a commercially available assay kit that detects SAH formation (e.g., AptaFluor™ or MTase-Glo™).
Materials:
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Purified methyltransferase enzyme
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Enzyme-specific substrate (e.g., histone peptide, DNA oligonucleotide)
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S-Adenosyl-L-methionine (SAM)
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S-Adenosyl-L-homocysteine (SAH) for standard curve
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Test inhibitor (e.g., unlabeled SAH)
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Assay buffer
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SAH detection reagent kit (e.g., AptaFluor™ SAH Methyltransferase Assay)
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Microplate reader (fluorescence or luminescence)
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384-well or 96-well assay plates
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the test inhibitor (SAH) in a suitable solvent (e.g., DMSO or assay buffer).
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Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.
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Prepare solutions of the methyltransferase enzyme, substrate, and SAM in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, often near the Kₘ for SAM and the substrate.
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Prepare SAH standards for a standard curve by serially diluting a known concentration of SAH in assay buffer.
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-
Enzyme Reaction:
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To the wells of the assay plate, add the test inhibitor at various concentrations. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).
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Add the substrate and SAM to the wells.
-
Initiate the methyltransferase reaction by adding the enzyme to all wells except the no-enzyme control.
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Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for SAH production. The reaction time should be within the linear range of the assay.
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-
SAH Detection:
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Stop the enzyme reaction by adding the stop reagent provided in the detection kit.
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Add the SAH detection mixture to all wells, including the SAH standards.
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Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-3 hours) to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
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Read the plate on a microplate reader at the appropriate wavelength for the detection reagent (fluorescence or luminescence).
-
Generate a standard curve by plotting the signal from the SAH standards against their known concentrations.
-
Convert the signal from the enzyme reaction wells to the concentration of SAH produced using the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Caption: Workflow for a methyltransferase inhibition assay.
Protocol for Quantification of SAH in Biological Samples using LC-MS/MS with SAH-13C10 Internal Standard
This protocol outlines the general steps for quantifying endogenous SAH in a biological matrix (e.g., plasma, cell lysate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and SAH-13C10 as an internal standard.
Materials:
-
Biological samples (e.g., plasma, cell lysates)
-
SAH-13C10 internal standard (IS) of known concentration
-
Unlabeled SAH for calibration standards
-
Acetonitrile (ACN) with formic acid (FA) for protein precipitation
-
Mobile phases for LC (e.g., Water with 0.1% FA, ACN with 0.1% FA)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Centrifuge
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Autosampler vials
Procedure:
-
Sample Preparation:
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of unlabeled SAH into a surrogate matrix (e.g., charcoal-stripped plasma or the same matrix as the samples if SAH is not endogenous). Prepare QCs at low, medium, and high concentrations in the same manner.
-
Sample Extraction:
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Thaw biological samples, calibration standards, and QCs on ice.
-
To a fixed volume of each sample, standard, and QC, add a precise volume of the SAH-13C10 internal standard solution.
-
Perform protein precipitation by adding a volume of cold ACN with 0.1% FA (e.g., 3 volumes).
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
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Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
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-
-
LC-MS/MS Analysis:
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Chromatography: Equilibrate the LC column with the initial mobile phase conditions. Inject a small volume of the extracted sample onto the column. Use a gradient elution to separate SAH from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled SAH and SAH-13C10.
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Example transitions: These would need to be optimized for the specific instrument.
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-
Develop an injection list that includes blanks, calibration standards, QCs, and unknown samples.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte (SAH) and the internal standard (SAH-13C10) for all injections.
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Calculate the peak area ratio (analyte peak area / IS peak area) for each standard, QC, and sample.
-
Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression analysis (typically with 1/x² weighting).
-
Determine the concentration of SAH in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
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Validate the assay by ensuring the QCs are within acceptable accuracy and precision limits (e.g., ±15%).
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Caption: Workflow for LC-MS/MS quantification of SAH.
Conclusion
SAH-13C10, as a stable isotope-labeled analog of S-Adenosyl-L-homocysteine, is an indispensable tool for researchers in drug development and metabolic studies. Its use as an internal standard enables highly accurate and precise quantification of SAH, a critical modulator of cellular methylation. Understanding the chemical properties of SAH, its role in the methionine cycle, and its inhibitory effects on methyltransferases is fundamental for investigating the epigenetic and metabolic basis of various diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of SAH-13C10 in a research setting.
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. abcam.com [abcam.com]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]
